Methysticin

Overview

Description

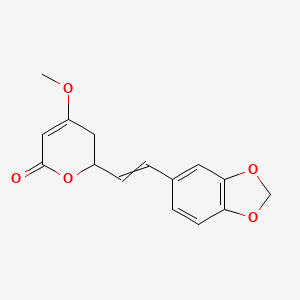

Methysticin is one of the six major kavalactones found in the kava plant . Research suggests that this compound and the related compound dihydrothis compound have CYP1A1 inducing effects which may be responsible for their toxicity .

Synthesis Analysis

A highly efficient and green synthesis of (±)-methysticin was developed from inexpensive piperonal, requiring two extraction procedures and one chromatographic purification in the final step with 51% overall yield . This new method is superior compared to known literature procedures and is highly reproducible and scalable up to gram scale .Molecular Structure Analysis

Molecular docking studies based on the aryl hydrocarbon receptor (AhR)-ligand binding domain homology model reveal favorable binding to AhR for this compound compared with the remaining kavalactones .Chemical Reactions Analysis

This compound is known to induce the function of the hepatic enzyme CYP1A1 . This enzyme is involved in the toxification of benzo[a]pyrene into (+)-benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide, a highly carcinogenic substance .Physical And Chemical Properties Analysis

This compound has a chemical formula of C15H14O5 and a molar mass of 274.272 g·mol−1 . More detailed physical and chemical properties would require specific laboratory analysis.Mechanism of Action

Target of Action

Methysticin, a major kavalactone found in the kava plant, primarily targets the hepatic enzyme CYP1A1 . This enzyme plays a crucial role in the toxification of certain substances. This compound also interacts with Nrf2 in neurons and astroglia, offering protection against amyloid-β (Aβ)-induced neurotoxicity . Furthermore, it has been shown to inhibit the peak amplitude of voltage-gated Na+ channels in hippocampal neurons .

Mode of Action

This compound induces the function of the hepatic enzyme CYP1A1 . This interaction leads to changes in the toxification process of certain substances. In neurons and astroglia, this compound activates Nrf2, which helps protect against Aβ-induced neurotoxicity . Additionally, this compound inhibits the peak amplitude of voltage-gated Na+ channels in hippocampal neurons .

Biochemical Pathways

This compound’s action on the hepatic enzyme CYP1A1 leads to the toxification of benzo[a]pyrene into a highly carcinogenic substance . This process involves the biochemical pathway of CYP1A1 induction . This compound and another kavalactone, 7,8-dihydrothis compound, contribute significantly to this induction .

Pharmacokinetics

It’s known that this compound exhibits a large volume of distribution with extensive tissue affinity and adequate mean residence time (mrt) in mice .

Result of Action

The activation of the hepatic enzyme CYP1A1 by this compound results in the toxification of benzo[a]pyrene into a highly carcinogenic substance . In neurons and astroglia, the activation of Nrf2 by this compound helps protect against Aβ-induced neurotoxicity . The inhibition of voltage-gated Na+ channels in hippocampal neurons by this compound could potentially influence neuronal excitability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, environmental chemicals can alter DNA methylation, which can impact human health . Changes in DNA methylation add biological plausibility to the increasingly recognized contribution of environmental chemicals to disease burden . .

Advantages and Limitations for Lab Experiments

Methysticin has several advantages for lab experiments. It is a natural compound that can be easily extracted from kava roots or synthesized chemically. This compound has been extensively studied in vitro and in vivo, which has provided a wealth of information on its pharmacological properties. However, there are also some limitations to using this compound in lab experiments. Its low solubility in water makes it difficult to administer in vivo. This compound also has a short half-life, which may limit its therapeutic potential.

Future Directions

For methysticin research include the development of this compound analogs, investigation of its effects on other neurotransmitter systems, and establishment of its safety and efficacy in humans through clinical trials.

Scientific Research Applications

Methysticin has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have sedative, anxiolytic, anticonvulsant, and analgesic effects. This compound has also been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. These properties make this compound a promising candidate for the treatment of various diseases, including anxiety, depression, epilepsy, and cancer.

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

Methysticin interacts with various enzymes and proteins. It has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the oxidative stress defense . This compound also induces the expression of CYP1A1, a member of the cytochrome P450 superfamily of enzymes .

Cellular Effects

This compound influences cell function by modulating cell signaling pathways and gene expression. It has been shown to reduce microgliosis and astrogliosis, and decrease the secretion of pro-inflammatory cytokines TNF-α and IL-17A .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It activates the Nrf2 pathway, leading to the upregulation of antioxidant response element (ARE)-regulated genes . This compound and another kavalactone, 7,8-dihydrothis compound, have been found to induce CYP1A1 via an aryl hydrocarbon receptor (AhR)-dependent mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown temporal changes in its effects. For instance, this compound treatment once a week for a period of 6 months in a mouse model of Alzheimer’s disease led to significant improvements in cognitive deficits .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific dosage effects are not mentioned in the available literature, the study on Alzheimer’s disease model mice used a specific dosage regimen to achieve therapeutic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It activates the Nrf2 pathway, which regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation . It also induces the expression of CYP1A1, an enzyme involved in the metabolism of xenobiotics .

properties

IUPAC Name |

2-[2-(1,3-benzodioxol-5-yl)ethenyl]-4-methoxy-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O5/c1-17-12-7-11(20-15(16)8-12)4-2-10-3-5-13-14(6-10)19-9-18-13/h2-6,8,11H,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTEXBOVBADJOQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)OC(C1)C=CC2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00282026, DTXSID40859413 | |

| Record name | AGN-PC-015JLK | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4-methoxy-5,6-dihydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20697-20-5 | |

| Record name | AGN-PC-015JLK | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Methysticin?

A1: this compound has a molecular formula of C15H14O5 and a molecular weight of 274.27 g/mol. []

Q2: Does this compound interact with specific targets in the body?

A2: Yes, research suggests this compound interacts with several targets:

- Cytochrome P450 enzymes (CYPs): this compound inhibits various CYPs, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, potentially leading to drug interactions. [, ] It acts as a mechanism-based inactivator of CYP2C9, involving ortho-quinone and carbene intermediates. []

- Monoamine oxidases (MAOs): this compound shows moderate inhibitory activity against MAO-A and MAO-B, enzymes involved in neurotransmitter metabolism, suggesting a possible mechanism for kava's anxiolytic effects. []

- Sirtuin 6 (SIRT6): this compound may act as a SIRT6 activator. Molecular modeling suggests it docks near the acetylated peptide substrate binding site of SIRT6. [] This interaction may contribute to its anti-cancer activity, particularly in bladder cancer. []

- Aryl hydrocarbon receptor (AhR): this compound, along with 7,8-dihydrothis compound, can bind to and activate the AhR signaling pathway, leading to the induction of CYP1A1. []

Q3: How does this compound's interaction with these targets translate into biological effects?

A3: this compound's interactions with CYPs can alter drug metabolism, potentially leading to increased drug levels and adverse effects. [] MAO inhibition may contribute to kava's anxiolytic and sedative effects. [] SIRT6 activation by this compound may play a role in its anti-cancer properties, although further research is needed. [] Induction of CYP1A1 through the AhR pathway could have implications for chemical carcinogenesis. []

Q4: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A4: this compound is well absorbed after oral administration. [] It exhibits a large volume of distribution and extensive tissue affinity in mice. [] this compound undergoes metabolism via various pathways, including:

- Oxidative ring opening of the 1,3-benzodioxole ring: This forms a catechol derivative, which can undergo further glucuronidation, methylation, and sulfation. []

- Demethylation: This forms desmethyl this compound, which can also undergo glucuronidation. []

- Hydroxylation: Several hydroxylated metabolites have been identified. [, ]

Q5: What are the potential therapeutic applications of this compound?

A5: Research suggests potential applications in:

- Anxiety: this compound, as a component of kava, contributes to the anxiolytic effects traditionally associated with the beverage. [, ]

- Cancer: this compound demonstrates anti-cancer activity, particularly in bladder cancer, potentially through SIRT6 activation and other mechanisms. []

- Antioxidant and Anti-glycation: this compound exhibits antioxidant activity [, , ] and acts as an inhibitor of advanced glycation end-product (AGE) formation, potentially beneficial in age-related diseases. [, , ]

Q6: Does this compound have any herbicidal or fungicidal properties?

A7: Yes, this compound, along with other kavalactones, exhibits herbicidal and antifungal activities. [] It shows growth-inhibitory effects on various plants and fungi. []

Q7: Are there any safety concerns associated with this compound?

A8: While traditionally consumed as part of kava beverages, this compound has been associated with potential hepatotoxicity when consumed in extracts or supplements. [, , ] More research is needed to fully understand the safety profile of isolated this compound and its long-term effects.

Q8: What analytical techniques are used to study this compound?

A8: Various techniques are employed to analyze this compound in different matrices:

- High-performance liquid chromatography (HPLC): This is the most commonly used technique for separating, identifying, and quantifying this compound and other kavalactones in kava extracts, beverages, and biological samples. [, , , , , ]

- Gas chromatography-mass spectrometry (GC-MS): This technique is used for identifying and quantifying this compound and its metabolites in biological samples. [, , , ]

- Ultra-high performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-HRMS): This provides high sensitivity and resolution for identifying and characterizing this compound and its metabolites. [, ]

- Micellar electrokinetic chromatography (MEKC): This technique is utilized for separating and quantifying kavalactones, including this compound, in kava extracts and pharmaceutical preparations. []

Q9: Have certified reference materials been developed for this compound?

A10: Yes, solution-based certified reference material (CRM) mixes have been developed for this compound and other kavalactones to ensure accurate quantification and reliable product quality assessments. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.